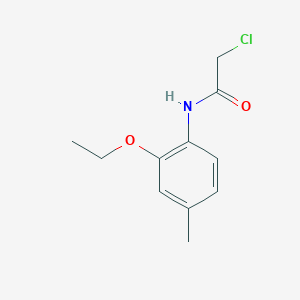![molecular formula C11H14N2O4 B7575993 3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPD or 3-Methylamino-L-alanine (L-BMAA) and is a non-proteinogenic amino acid that is produced by cyanobacteria, a type of photosynthetic bacteria. The synthesis method of MPD involves the reaction of 6-methoxypyridine-3-carboxylic acid with methylamine and 2-bromo-1-propanol.
Scientific Research Applications
MPD has been extensively studied for its potential applications in the field of medicine. It has been shown to have neurotoxic effects and has been linked to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPD has also been shown to have a potential role in the development of ALS (Amyotrophic Lateral Sclerosis). However, further research is needed to fully understand the mechanism of action of MPD and its potential applications in the treatment of these diseases.
Mechanism of Action
The exact mechanism of action of MPD is not fully understood. However, it is known to act as an excitatory neurotransmitter and can cause overstimulation of neurons, leading to neurotoxicity. MPD has also been shown to disrupt the normal functioning of proteins in the brain, leading to the accumulation of abnormal proteins that are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
MPD has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress, leading to damage to cells and tissues. MPD has also been shown to disrupt the normal functioning of proteins in the brain, leading to the accumulation of abnormal proteins that are associated with neurodegenerative diseases. Additionally, MPD has been shown to have a potential role in the development of ALS.
Advantages and Limitations for Lab Experiments
The advantages of using MPD in lab experiments include its ability to cause neurotoxicity, which can be useful in studying the mechanisms of neurodegenerative diseases. However, the use of MPD in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on MPD. One direction is to further investigate the mechanism of action of MPD and its potential role in the development of neurodegenerative diseases. Another direction is to explore the potential therapeutic applications of MPD in the treatment of these diseases. Additionally, further research is needed to develop safer and more efficient synthesis methods for MPD.
Synthesis Methods
The synthesis of MPD involves the reaction of 6-methoxypyridine-3-carboxylic acid with methylamine and 2-bromo-1-propanol. The reaction is carried out in a mixture of ethanol and water at a temperature of 70°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure MPD. This synthesis method has been widely used in scientific research to produce MPD for various applications.
properties
IUPAC Name |
3-[(6-methoxypyridine-3-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-13(6-5-10(14)15)11(16)8-3-4-9(17-2)12-7-8/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQVWFRGKYLHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)
![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)


![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)


![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)